
2-(Acetamidomethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetamidomethyl)benzoic acid is an organic compound with the molecular formula C10H11NO3 It contains a benzene ring substituted with an acetamidomethyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetamidomethyl)benzoic acid can be achieved through several methods. One common approach involves the acylation of 2-(aminomethyl)benzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Acetamidomethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(Acetamidomethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Acetamidomethyl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the target molecule involved.
Comparación Con Compuestos Similares
Similar Compounds
2-(Aminomethyl)benzoic acid: This compound is a precursor in the synthesis of 2-(Acetamidomethyl)benzoic acid.
4-(Acetamidomethyl)benzoic acid: A structural isomer with different substitution patterns on the benzene ring.
2-(Acetamido)benzoic acid: Lacks the methyl group on the acetamido substituent.
Uniqueness
This compound is unique due to the presence of both an acetamidomethyl group and a carboxylic acid group on the benzene ring. This combination of functional groups imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H11NO3 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-(acetamidomethyl)benzoic acid |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-6-8-4-2-3-5-9(8)10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) |
Clave InChI |
DKIVYHOQFCIWNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


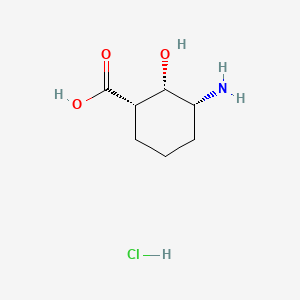

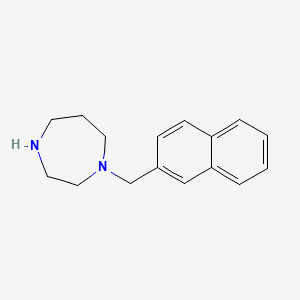
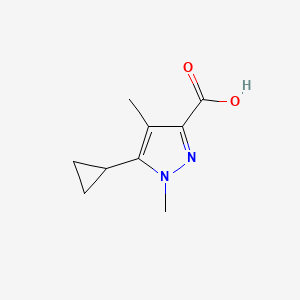
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
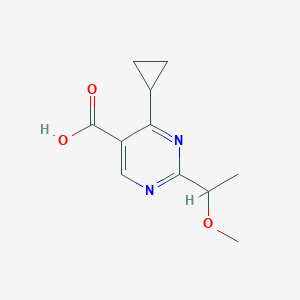
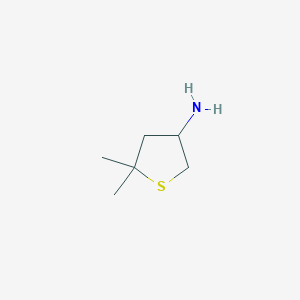
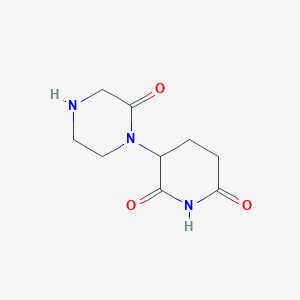
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
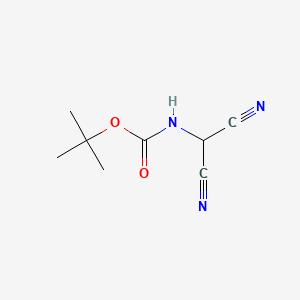
![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
![4-{[(Prop-2-yn-1-yl)carbamoyl]amino}butanoic acid](/img/structure/B13495966.png)
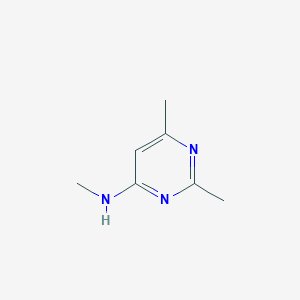
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
